molecular formula C10H13N3O2 B027153 Guabenxan CAS No. 19889-45-3

Guabenxan

Cat. No. B027153
CAS RN: 19889-45-3
M. Wt: 207.23 g/mol
InChI Key: WTDYJDLUNYALPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guabenxan is a novel synthesis method that has gained attention in the scientific community for its potential use in various research applications.

Mechanism Of Action

Guabenxan works by binding to proteins and changing their fluorescence properties. It has been shown to selectively bind to cysteine residues on proteins, which can lead to changes in protein conformation and function.

Biochemical And Physiological Effects

Guabenxan has been shown to have minimal effects on cell viability and metabolism, making it a promising tool for studying protein-protein interactions in living cells. It has also been shown to have low toxicity in animal models.

Advantages And Limitations For Lab Experiments

One advantage of Guabenxan is its high selectivity for cysteine residues on proteins, which allows for specific labeling and detection of these residues. It also has a high quantum yield, which makes it a sensitive probe for fluorescence imaging. However, one limitation is that it requires a reducing agent, such as sodium dithionite, for synthesis, which can be difficult to work with and may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Guabenxan. One area of interest is the development of new synthesis methods that do not require a reducing agent. Another area of interest is the use of Guabenxan in drug discovery and development, particularly for targeting proteins involved in disease processes. Additionally, Guabenxan could be used in combination with other fluorescent probes to study complex biological processes in living cells.
Conclusion
In conclusion, Guabenxan is a promising synthesis method that has potential applications in various scientific research areas. Its high selectivity for cysteine residues on proteins and sensitivity for fluorescence imaging make it a valuable tool for studying protein-protein interactions in living cells. While there are some limitations to its use, there are also several potential future directions for research on Guabenxan.

Scientific Research Applications

Guabenxan has shown potential in various scientific research applications, including drug discovery, protein-protein interaction studies, and fluorescence imaging. It has been used as a fluorescent probe to monitor protein-protein interactions in living cells, which has implications for drug discovery and development.

properties

CAS RN

19889-45-3

Product Name

Guabenxan

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H4,11,12,13)

InChI Key

WTDYJDLUNYALPM-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)CN=C(N)N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CN=C(N)N

Other CAS RN

19889-45-3
17471-82-8

synonyms

(1,4-benzodioxan-6-yl-methyl)guanidine
guabenxan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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